molecular formula C6H14N2O B1468926 N-(2-aminoethyl)oxolan-3-amine CAS No. 1257515-95-9

N-(2-aminoethyl)oxolan-3-amine

Cat. No.: B1468926
CAS No.: 1257515-95-9
M. Wt: 130.19 g/mol
InChI Key: BIXDQDRUWMSSTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Aminoethyl)oxolan-3-amine is a cyclic ether derivative featuring a five-membered oxolan (tetrahydrofuran, THF) ring substituted at the 3-position with a 2-aminoethyl group. Its molecular formula is C₆H₁₄N₂O (molecular weight: 130.19 g/mol). The primary amine group on the ethyl chain confers high hydrophilicity, basicity, and reactivity, making it suitable for applications in polymer crosslinking, drug delivery, and surface functionalization .

Properties

IUPAC Name

N'-(oxolan-3-yl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c7-2-3-8-6-1-4-9-5-6/h6,8H,1-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXDQDRUWMSSTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-Ethyloxolan-3-amine

  • Structure: Replaces the 2-aminoethyl group with an ethyl moiety (C₆H₁₃NO).
  • Key Differences: Polarity: Reduced hydrogen-bonding capacity due to the absence of a primary amine. Applications: Used in epoxy-silicone coatings for enhanced adhesion (shear strength: 0.37 MPa) . Physical Properties: Lower water solubility compared to the aminoethyl derivative.
Property N-(2-Aminoethyl)oxolan-3-amine N-Ethyloxolan-3-amine
Molecular Weight 130.19 g/mol 115.17 g/mol
Substituent 2-Aminoethyl Ethyl
Hydrogen Bonding High (primary amine) Low
Adhesion Strength Not reported 0.37 MPa

N-(2-Aminoethyl)-N-methyloxetan-3-amine

  • Structure : Features a four-membered oxetane ring with a methyl group on the nitrogen (C₆H₁₄N₂O).
  • Basicity: Methyl substitution reduces basicity compared to the primary amine in the target compound. Applications: Explored in biochemical reagents for drug delivery due to improved stability .

N-(Prop-2-yn-1-yl)oxolan-3-amine

  • Structure: Substituted with a propargyl group (C₇H₁₁NO).
  • Key Differences: Reactivity: The alkyne group enables click chemistry applications (e.g., bioconjugation). Hydrophobicity: Reduced water solubility compared to aminoethyl derivatives .

3-Aminomethyl-3-[bis(phenylmethyl)amino]oxetane

  • Structure : Oxetane ring with benzyl-protected amines (C₁₈H₂₁N₃O).
  • Key Differences :
    • Steric Effects : Bulky benzyl groups limit accessibility of amine groups.
    • Applications : Primarily used in specialized catalysis or surface modification .

Adhesion and Crosslinking Performance

  • N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane (analogous structure) demonstrates that aminoethyl groups enhance crosslinking density in epoxy-silicone coatings, improving shear strength (0.37 MPa) and peel resistance .
  • Compared to N-ethyloxolan-3-amine, the aminoethyl group’s ability to form hydrogen bonds and covalent linkages likely increases interfacial adhesion in polymer matrices.

Drug Delivery Systems

  • Polyamines like PAsp(EDA) (poly[N-(2-aminoethyl)aspartamide]) utilize primary amines for mRNA complexation via electrostatic interactions .
  • This compound’s primary amine and cyclic ether backbone could similarly stabilize nucleic acids while improving biocompatibility.

Surface Functionalization

  • Aminoethyl-functionalized silica materials (e.g., N-(2-aminoethyl)-3-aminopropyl) optimize CO₂ adsorption and catalytic activity .
  • The target compound’s cyclic ether backbone may offer superior hydrophilicity and dispersibility compared to linear analogs.

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